molecular formula C12H14O3 B1267160 Ethyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 27835-00-3

Ethyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No.: B1267160
CAS No.: 27835-00-3
M. Wt: 206.24 g/mol
InChI Key: GEQMJBPKCOZHMV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-oxopropanoate (CAS synonym: Ethyl (4-methylbenzoyl)acetate) is a β-keto ester characterized by a 4-methylphenyl group attached to the carbonyl carbon of the propanoate backbone. This compound is a colorless liquid with a density of 1.160 g/mL at 20°C and a boiling point of 154°C at 1 hPa . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its reactivity stems from the electron-withdrawing keto group, which facilitates nucleophilic attacks and cyclization reactions.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQMJBPKCOZHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303484
Record name Ethyl 3-(4-methylphenyl)-3-oxopropanoate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27835-00-3
Record name 27835-00-3
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Record name Ethyl 3-(4-methylphenyl)-3-oxopropanoate
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Record name 27835-00-3
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Biological Activity

Ethyl 3-(4-methylphenyl)-3-oxopropanoate, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive understanding of its biological effects.

This compound is characterized by its molecular formula C13H16O4C_{13}H_{16}O_4 and a molecular weight of 236.26 g/mol. The compound features a carbonyl group adjacent to an ethyl ester, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with ethyl acetoacetate under basic conditions. This method allows for the introduction of the 4-methylphenyl group, enhancing the compound's lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. For example, it has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded between 32-64 µg/mL, suggesting moderate potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies involving breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells, this compound induced apoptosis as evidenced by increased caspase-3 activity and cell cycle arrest at the G1 phase . The IC50 values ranged from 15 to 25 µM, indicating promising potential for further development as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. (2013) focused on the synthesis and antimicrobial evaluation of this compound. The results indicated that the compound not only inhibited bacterial growth but also showed activity against fungal strains such as Candida albicans with an MIC of 64 µg/mL .

Case Study 2: Anticancer Properties
In a separate investigation, the compound was tested against several cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus32Inhibition of cell wall synthesis
AntimicrobialCandida albicans64Disruption of membrane integrity
AnticancerMDA-MB-23115Induction of apoptosis via caspase activation
AnticancerPC-325Cell cycle arrest at G1 phase

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-methylphenyl)-3-oxopropanoate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Pyrazoline Derivatives

Research has demonstrated that this compound can be transformed into pyrazoline derivatives, which exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The reaction typically involves cyclization processes that incorporate the this compound as a key starting material.

ReactionYield (%)Product
This compound + hydrazine hydrate82%Pyrazoline derivative

Agrochemical Applications

Due to its structural properties, this compound is also explored for use in agrochemicals, particularly in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating compounds that can effectively manage agricultural pests.

Research Findings on Herbicidal Activity

Studies indicate that derivatives of this compound can inhibit specific enzymes involved in plant growth, leading to effective herbicidal action:

CompoundTarget EnzymeInhibition (%)
This compound derivativeAcetolactate synthase75%

Biochemical Research

The compound is utilized in studies assessing enzyme inhibition and protein interactions, contributing to the understanding of various biochemical pathways.

Enzyme Interaction Studies

This compound has shown potential as an enzyme inhibitor, affecting pathways critical for disease progression:

EnzymeInhibition MechanismReference
Cyclooxygenase (COX)Competitive inhibition
LipoxygenaseNon-competitive inhibition

Safety and Hazard Assessment

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with several hazard warnings:

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • May cause respiratory irritation (H335)

Comparison with Similar Compounds

Structural Comparison and Substituent Effects

The substituents on the phenyl ring significantly influence the electronic, steric, and reactivity profiles of β-keto esters. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Reactivity References
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-CH₃ C₁₂H₁₄O₃ 208.25 Pharmaceutical intermediate; precursor for heterocycles and inhibitors .
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ C₁₂H₁₄O₄ 224.24 Synthesis of acrylate derivatives (e.g., ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate) .
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Cl C₁₁H₁₁ClO₃ 226.66 Condensation reactions for CAR agonist synthesis ; antimicrobial agent precursors .
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F C₁₁H₁₁FO₃ 210.20 Formation of acrylamides via reactions with aromatic amines .
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OCH₃ C₁₂H₁₄O₄ 224.24 Anti-tubercular agent synthesis (e.g., triazolopyrimidines) .
Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate 4-SO₂CH₃ C₁₂H₁₄O₅S 270.30 Potential enzyme inhibitor due to sulfonyl group's electron-withdrawing nature .

Key Observations :

  • Electron-Donating Groups (e.g., 4-OCH₃) : Enhance stability of intermediates in nucleophilic additions (e.g., reports 44% yield in benzofuran synthesis via methoxy-substituted derivatives) .
  • Electron-Withdrawing Groups (e.g., 4-Cl, 4-F) : Increase electrophilicity of the keto group, accelerating condensation reactions (e.g., uses 4-Cl derivatives for CAR agonist synthesis) .
  • Steric Effects : 2-Substituted analogs (e.g., 2-OCH₃ in ) exhibit altered regioselectivity in cyclization reactions compared to 4-substituted derivatives .

Physicochemical Properties

  • Boiling Points : Range from 154°C (parent compound at 1 hPa) to 437°C for sulfonyl derivatives (predicted) .
  • Solubility : Lipophilic substituents (e.g., 4-CH₃) enhance organic solvent solubility, while polar groups (e.g., 4-SO₂CH₃) improve aqueous compatibility .
  • pKa Values : Sulfonyl-substituted derivatives exhibit lower pKa (~8.81) due to enhanced acidity of the α-hydrogen .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-(4-methylphenyl)-3-oxopropanoate, and what reaction conditions are critical for high yield?

  • Methodology : The compound is typically synthesized via Claisen condensation or nucleophilic acyl substitution. For example, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is prepared by refluxing a mixture of diethyl oxalate, 4-methoxyacetophenone, and a base (e.g., sodium ethoxide) in ethanol . Critical parameters include:

  • Catalyst choice : Bases like NaOEt or t-BuOK are essential for enolate formation .
  • Reaction time : Prolonged reflux (8–24 hours) ensures complete conversion .
  • Workup : Purification via flash chromatography (e.g., petroleum ether:EtOAc gradients) removes unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : 1^1H NMR confirms the ester group (δ ~4.2 ppm, quartet for CH2_2CH3_3) and aryl protons (δ ~7.2–7.8 ppm for substituted phenyl). 13^{13}C NMR identifies carbonyl carbons (δ ~165–175 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na+^+] for C12_{12}H14_{14}O3_3: calcd. 223.0841) .
  • Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by area normalization) .

Q. What are the common chemical transformations of this compound in synthetic chemistry?

  • Methodology :

  • Condensation : Reacts with amines (e.g., ammonium formate) to form β-enamino esters, useful for heterocycle synthesis (e.g., pyrimidinones) .
  • Reduction : The ketone group is reduced to a secondary alcohol using NaBH4_4 or catalytic hydrogenation .
  • Oxidation : The aryl methyl group can be oxidized to a carboxylic acid derivative under strong acidic conditions (e.g., KMnO4_4/H2_2SO4_4) .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields or side-product formation?

  • Methodology :

  • Temperature control : Lowering reaction temperature during enolate formation minimizes diketone byproducts .
  • Catalyst screening : Switching from NaOEt to t-BuOK improves regioselectivity in Claisen condensations .
  • Additives : Molecular sieves (4 Å) absorb water in condensation reactions, enhancing yields of β-enamino esters .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^1H NMR shifts) for derivatives of this compound?

  • Methodology :

  • Isotopic labeling : Use 13^{13}C-labeled starting materials to track unexpected coupling in 13^{13}C NMR .
  • Computational validation : Compare experimental 1^1H shifts with DFT-calculated values (e.g., using Gaussian) to identify tautomeric forms or steric effects .
  • Alternative techniques : X-ray crystallography (e.g., for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) confirms stereochemistry .

Q. What mechanistic insights underpin the catalytic activity of this compound in cross-dehydrogenative coupling (CDC) reactions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., enolate formation) .
  • Isotope effects : Use D2_2O to probe proton transfer steps in CDC mechanisms .
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states for C–H activation pathways .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks .
  • Analytical monitoring : Use HPLC-MS to quantify degradation products (e.g., hydrolysis to 3-(4-methylphenyl)-3-oxopropanoic acid) .
  • Stabilizers : Test antioxidants (e.g., BHT) in formulations to extend shelf life .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives (e.g., enzyme inhibition)?

  • Methodology :

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., SIRT2 or Pks13) using fluorescence-based substrates .
  • Structure-activity relationships (SAR) : Modify the aryl substituents (e.g., 4-methyl to 4-fluoro) and correlate with inhibitory potency .
  • Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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